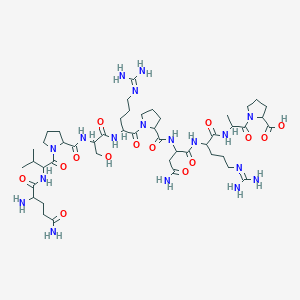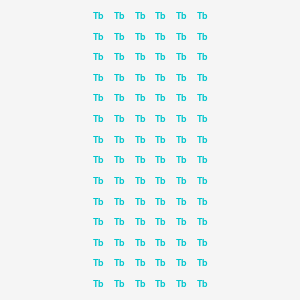
terbium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare-earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .
准备方法
Synthetic Routes and Reaction Conditions: Terbium can be synthesized through various methods, including metallothermic reduction and ion-exchange techniques. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Commercial production of this compound typically involves solvent-solvent extraction and ion-exchange techniques. This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium metal .
Types of Reactions:
Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4 \text{O}_7 ]
Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal in a high-temperature furnace.
Substitution: Halogens like chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: this compound oxide (Tb4O7).
Reduction: Pure this compound metal.
Substitution: this compound halides (TbCl3, TbBr3, TbI3).
科学研究应用
Terbium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- This compound compounds are used as green phosphors in fluorescent lamps, computer monitors, and TV screens that use cathode-ray tubes .
Biology and Medicine:
- This compound-based nanoparticles are used in bioimaging and biosensors due to their strong luminescence properties. They are also used in fluorescence imaging for diagnostic measurements .
- This compound isotopes, such as this compound-161, are used in targeted radionuclide therapy for cancer treatment. This compound-161 emits beta particles and gamma radiation, making it effective in killing cancer cells .
Industry:
作用机制
The mechanism of action of terbium, particularly in its biomedical applications, involves its luminescent and radioactive properties. This compound-161, for example, decays by emitting beta particles and gamma radiation. These emissions can effectively target and destroy cancer cells. The short-ranged electrons emitted by this compound-161 are particularly effective in eliminating microscopic metastases that are not visible on imaging scans .
In bioimaging, this compound-based nanoparticles exhibit strong luminescence, which allows for high-resolution imaging of biological tissues. The luminescence is due to the electronic transitions within the this compound ions, which emit light when excited by an external energy source .
相似化合物的比较
Cerium (Ce): Like terbium, cerium can exist in multiple oxidation states and is used in various industrial applications.
Dysprosium (Dy): Dysprosium is another lanthanide with similar magnetic properties to this compound.
Uniqueness of this compound:
- This compound’s strong luminescence and magnetic properties make it unique among the lanthanides. Its ability to emit green light is particularly valuable in display technologies and bioimaging applications .
- This compound-161’s emission of short-ranged electrons makes it superior to other radionuclides like lutetium-177 for targeted radionuclide therapy .
属性
CAS 编号 |
8016-84-0 |
|---|---|
分子式 |
Tb84 |
分子量 |
13349.730 g/mol |
IUPAC 名称 |
terbium |
InChI |
InChI=1S/84Tb |
InChI 键 |
JLQZHBHELGBCLX-UHFFFAOYSA-N |
规范 SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
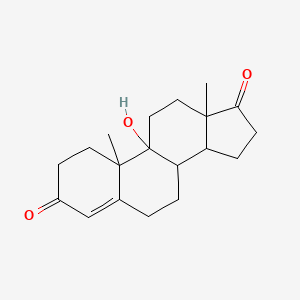
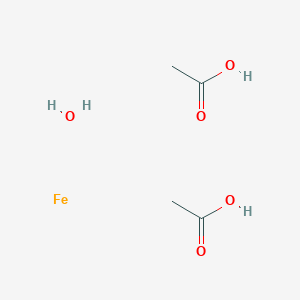
![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
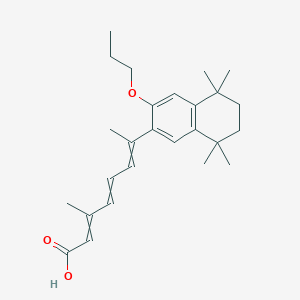
![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
